Benzo[a]pyrene-cis-7,8-dihydrodiol
Description
Contextualization within Polycyclic Aromatic Hydrocarbon Metabolism Studies
Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds that are formed from the incomplete combustion of organic materials such as coal, oil, gas, and tobacco. nih.gov Many PAHs are procarcinogens, meaning they require metabolic activation to exert their carcinogenic effects. osti.gov The metabolism of PAHs is a complex process involving a series of enzymatic reactions primarily carried out by phase I and phase II enzymes. osti.gov
The initial step in the metabolic activation of the prototypical PAH, benzo[a]pyrene (B130552) (B[a]P), is its oxidation by cytochrome P450 (CYP) enzymes, particularly members of the CYP1 family (CYP1A1, CYP1A2, and CYP1B1). nih.govoup.com This reaction forms epoxides, which are then hydrolyzed by epoxide hydrolase to yield dihydrodiols. osti.govoup.com One of the key products of this pathway is benzo[a]pyrene-7,8-dihydrodiol. While both trans and cis isomers are formed, the formation of cis-7,8-dihydrodiol is a significant event in the metabolic cascade of B[a]P. oup.com This diol can then undergo further metabolism by either detoxification pathways, such as glucuronidation, or further activation to form highly reactive diol epoxides. osti.govnih.gov
Significance as a Key Metabolic Intermediate in Molecular Toxicological Research
Benzo[a]pyrene-cis-7,8-dihydrodiol holds a pivotal position in molecular toxicology due to its role as a direct precursor to the ultimate carcinogenic metabolite of B[a]P. nih.govresearchgate.net Further oxidation of benzo[a]pyrene-7,8-dihydrodiol by CYP enzymes, predominantly CYP1A1 and CYP1B1, at the 9,10-position leads to the formation of benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE). nih.govoup.comresearchgate.net
These diol epoxides are highly electrophilic and can covalently bind to cellular macromolecules, most notably DNA. The formation of BPDE-DNA adducts is a critical event in the initiation of cancer, as these adducts can lead to mutations in critical genes, such as the p53 tumor suppressor gene, if not properly repaired. osti.gov The stereochemistry of the diol and the subsequent epoxide formation are crucial, with the (+)-anti-BPDE enantiomer being the most carcinogenic. nih.gov The study of this compound and its metabolic fate is therefore central to understanding the mechanisms of PAH-induced carcinogenesis. osti.govnih.gov
Historical Perspectives on this compound Research
Early research into the carcinogenicity of benzo[a]pyrene focused on identifying the ultimate carcinogenic metabolite responsible for its potent effects. Seminal studies in the 1970s elucidated the "diol epoxide" hypothesis, which proposed that a diol epoxide was the ultimate carcinogenic form of B[a]P. These investigations demonstrated that benzo[a]pyrene-7,8-dihydrodiol was a key proximate carcinogen that was metabolically converted to the highly mutagenic and carcinogenic diol epoxides. nih.govresearchgate.net
Detailed Research Findings
| Enzyme/Process | Substrate | Key Finding | Reference |
|---|---|---|---|
| Cytochrome P450 1B1 (CYP1B1) | Benzo[a]pyrene | P450 1B1 is a principal enzyme in catalyzing the oxidation of benzo[a]pyrene to trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene. | nih.gov |
| Cytochrome P450 1A1 (CYP1A1) | Benzo[a]pyrene | P450 1A1 catalyzes the formation of trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene at about one-tenth the activity of CYP1B1. | nih.gov |
| Aldo-Keto Reductases (AKRs) | (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene | AKRs oxidize the dihydrodiol to yield reactive o-quinones. | acs.org |
| Epoxide Hydrolase | Benzo[a]pyrene-7,8-epoxide | Hydrolyzes the epoxide to form benzo[a]pyrene-7,8-dihydrodiol. | oup.com |
| Glucuronidation | Benzo[a]pyrene-7,8-dihydrodiol | A major detoxification pathway for the dihydrodiol. Inhibition of this pathway can increase the formation of DNA adducts. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H14O2 |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(7R,8S)-7,8-dihydrobenzo[a]pyrene-7,8-diol |
InChI |
InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20+/m0/s1 |
InChI Key |
YDXRLMMGARHIIC-FXAWDEMLSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C[C@@H]([C@@H]5O)O)C=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2 |
Origin of Product |
United States |
Formation and Enzymatic Biosynthesis of Benzo a Pyrene Cis 7,8 Dihydrodiol
Parent Compound Transformation to Benzo[a]pyrene-7,8-epoxide
The initial step in the metabolic activation of benzo[a]pyrene (B130552) is its conversion to an epoxide. This transformation is primarily catalyzed by the cytochrome P450 (P450) superfamily of enzymes. mdpi.com Specifically, isoforms such as CYP1A1 and CYP1B1 are responsible for the mono-oxygenation of B[a]P, leading to the formation of B[a]P-7,8-epoxide. mdpi.comnih.gov This enzymatic reaction introduces an epoxide group across the 7 and 8 positions of the benzo[a]pyrene molecule. oup.com The formation of B[a]P-7,8-epoxide is a crucial prerequisite for its subsequent hydrolysis to the corresponding dihydrodiol. mdpi.comoup.com
The expression of these P450 enzymes can be induced by exposure to B[a]P itself. B[a]P binds to the aryl hydrocarbon receptor (AhR), which then translocates to the nucleus and promotes the transcription of genes like CYP1A1. mdpi.comwikipedia.org This induction can lead to increased formation of B[a]P metabolites, including the 7,8-epoxide. kcl.ac.uk
Enzymatic Hydrolysis of Benzo[a]pyrene-7,8-epoxide to Benzo[a]pyrene-cis-7,8-dihydrodiol
Following its formation, benzo[a]pyrene-7,8-epoxide undergoes enzymatic hydrolysis to yield benzo[a]pyrene-7,8-dihydrodiol. mdpi.comwikipedia.org This reaction is catalyzed by the enzyme epoxide hydrolase, which hydrates the epoxide ring. wikipedia.orgnih.govnih.govpnas.orgpnas.org The addition of a water molecule across the epoxide bond results in the formation of a vicinal diol, specifically (-)-benzo[a]pyrene-7,8-dihydrodiol. wikipedia.org It is important to note that while the title of this article specifies the cis-dihydrodiol, the predominant and biologically significant product of this enzymatic hydrolysis is the trans-dihydrodiol. oup.comacs.orgnih.gov Scientific literature overwhelmingly points to the formation of the trans isomer in this metabolic step. The formation of dihydrodiol metabolites is dependent on the presence and activity of epoxide hydrolase. oup.com
The primary enzyme responsible for the hydrolysis of B[a]P-7,8-epoxide is microsomal epoxide hydrolase (mEH). oup.comkcl.ac.uk Studies have demonstrated that the formation of dihydrodiols from the initial epoxides only occurs in the presence of mEH. oup.comkcl.ac.uk The activity of epoxide hydrolase is crucial in the metabolic pathway leading to the formation of benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide, a potent ultimate carcinogen. oup.com The ratio of epoxide hydrolase to monooxygenase activities can influence the metabolic fate of benzo[a]pyrene. oup.com For instance, in systems with a high ratio of epoxide hydrolase to monooxygenase activity, the formation of the dihydrodiol is not limited. oup.com
The enzymatic conversion of benzo[a]pyrene is a highly stereospecific process. nih.govnih.govpnas.orgpnas.org The action of cytochrome P450 and epoxide hydrolase on benzo[a]pyrene results in the formation of a single enantiomer, specifically (-)-r-7,t-8-dihydroxy-7,8-dihydrobenzo(a)pyrene, also known as (-)-benzo[a]pyrene-trans-7,8-dihydrodiol. nih.govnih.govpnas.orgpnas.org This stereoselectivity is a critical feature of the metabolic activation pathway. The resulting (-)-enantiomer is the substrate for the subsequent epoxidation that leads to the ultimate carcinogenic form. nih.gov While four configurational isomers of the subsequent diol-epoxide can be generated, the metabolism highly favors the pathway initiated by the formation of the specific (-)-trans-7,8-dihydrodiol. researchgate.net
Influence of Enzyme Expression Levels on Dihydrodiol Biosynthesis
The levels of expression of the enzymes involved in benzo[a]pyrene metabolism significantly influence the rate and profile of metabolite formation, including that of the dihydrodiol. Induction of CYP1A1, for example through pre-treatment with B[a]P, leads to higher levels of B[a]P metabolites, with a notable increase in the formation of B[a]P-7,8-dihydrodiol. kcl.ac.uk The ratio of NADPH:cytochrome P450 oxidoreductase (POR) to CYP1A1 also plays a role; at low ratios, the addition of cytochrome b5 can increase CYP1A1-mediated oxidation of B[a]P to most of its metabolites. kcl.ac.uk Furthermore, the presence and induction of epoxide hydrolase are determining factors. For instance, induction of nuclear epoxide hydrolase has been shown to affect the binding of B[a]P metabolites to DNA. oup.com
In Vitro and Ex Vivo Models for Dihydrodiol Formation Studies
A variety of in vitro and ex vivo models have been employed to investigate the formation of benzo[a]pyrene-7,8-dihydrodiol. These models allow for the detailed study of the enzymatic processes and influencing factors in a controlled environment.
Rat Liver Microsomes: Liver microsomes from rats are a common model system, as they contain the key enzymes for B[a]P metabolism, including cytochrome P450s and epoxide hydrolase. nih.govnih.govpnas.orgpnas.org Studies with rat liver microsomes have been instrumental in elucidating the stereospecific conversion of B[a]P to (-)-trans-7,8-dihydrodiol. nih.govnih.gov
Reconstituted Enzyme Systems: These systems utilize purified enzymes, such as P450 1B1, NADPH-P450 reductase, and epoxide hydrolase, to study the specific contribution of each enzyme to the metabolic pathway. acs.orgnih.gov This approach allows for the determination of kinetic parameters for individual enzymes. acs.orgnih.gov
Cell Lines: Human cell lines, such as the bronchoalveolar carcinoma-derived H358 cells, provide a model to study B[a]P metabolism in a cellular context that is relevant to human exposure. nih.govnih.gov
Isolated Nuclei: Studies using isolated rat liver nuclei have been used to investigate the role of nuclear enzymes, such as epoxide hydrolase, in the metabolism of B[a]P and the subsequent binding of metabolites to nuclear DNA. oup.com
These models have been crucial in generating the data summarized in the tables below, providing insights into the rates and efficiencies of dihydrodiol formation under various conditions.
Table 1: Key Enzymes in this compound Formation
| Enzyme | Role | Specific Isoforms Mentioned |
|---|---|---|
| Cytochrome P450 | Initial oxidation of Benzo[a]pyrene to Benzo[a]pyrene-7,8-epoxide | CYP1A1, CYP1B1 mdpi.comnih.gov |
| Epoxide Hydrolase | Hydrolysis of Benzo[a]pyrene-7,8-epoxide to Benzo[a]pyrene-7,8-dihydrodiol | Microsomal Epoxide Hydrolase (mEH) oup.comkcl.ac.uk |
Table 2: Research Findings on Dihydrodiol Formation
| Finding | Model System | Key Result | Reference |
|---|---|---|---|
| Stereospecific Conversion | Rat liver microsomes | Formation of a single enantiomer, (-)-r-7,t-8-dihydroxy-7,8-dihydrobenzo(a)pyrene. | nih.govnih.govpnas.orgpnas.org |
| Enzyme Requirement | Reconstituted system | P450 1B1 catalyzed the formation of trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene only in the presence of epoxide hydrolase. | acs.orgnih.gov |
| Effect of Enzyme Induction | Genetically engineered mice (HRN) | In microsomes from B[a]P-pretreated mice with induced Cyp1a1, higher levels of B[a]P-7,8-dihydrodiol were formed. | kcl.ac.uk |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Benzo[a]pyrene |
| This compound |
| Benzo[a]pyrene-7,8-epoxide |
| (-)-Benzo[a]pyrene-7,8-dihydrodiol |
| (-)-r-7,t-8-dihydroxy-7,8-dihydrobenzo(a)pyrene |
| Benzo[a]pyrene-trans-7,8-dihydrodiol |
| Benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide |
| Cytochrome b5 |
| NADPH |
| Deoxyadenosine (B7792050) |
| Deoxyguanosine |
| Benzo[a]pyrene-7,8-dione (B196088) |
| Benzo[a]pyrene-tetraols |
| Dibenzo[def,p]chrysene |
| Chrysene |
Further Metabolism and Bioactivation Pathways of Benzo a Pyrene Cis 7,8 Dihydrodiol
Cytochrome P450-Mediated Oxidation of Benzo[a]pyrene-cis-7,8-dihydrodiol
Cytochrome P450 (P450) enzymes, a superfamily of heme-thiolate proteins, are central to the metabolic activation of this compound. doi.orgnih.gov These enzymes catalyze the introduction of an epoxide group onto the dihydrodiol, a critical step in the formation of the ultimate carcinogenic metabolites. nih.govresearchgate.net This process is dependent on cofactors such as NADPH and molecular oxygen. nih.govdoi.org
Formation of Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxides (BPDEs)
The oxidation of this compound by P450 enzymes primarily occurs at the 9,10-position, leading to the formation of benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxides (BPDEs). nih.govresearchgate.netwikipedia.org BPDEs are highly reactive electrophilic compounds that can covalently bind to nucleophilic sites in cellular macromolecules, most notably DNA, to form adducts. nih.govwikipedia.org This adduct formation is a key event in the initiation of carcinogenesis. researchgate.net The formation of BPDEs from benzo[a]pyrene-7,8-dihydrodiol is a critical bioactivation step, converting a relatively stable dihydrodiol into a highly reactive ultimate carcinogen. nih.govresearchgate.net The reactivity of the epoxide ring makes BPDEs potent alkylating agents, capable of causing significant cellular damage. nih.govnih.gov
Stereoisomeric Specificity of BPDE Formation
The epoxidation of this compound can result in the formation of four different stereoisomers of BPDE. researchgate.net These isomers arise from the relative orientation of the epoxide oxygen with respect to the hydroxyl groups on the dihydrodiol ring. The two main configurations are syn and anti. researchgate.net In the syn-isomer, the epoxide oxygen is on the same side as the benzylic hydroxyl group, while in the anti-isomer, it is on the opposite side. researchgate.net Each of these can exist as a pair of enantiomers. Research has shown that the (+)-anti-BPDE isomer is the most carcinogenic of the four. researchgate.net The specific stereoisomer formed is dependent on the P450 enzyme involved in the metabolic process. nih.gov
Enzymatic Regulation of BPDE Formation (e.g., CYP1A1, CYP1B1)
Several cytochrome P450 enzymes are involved in the metabolism of benzo[a]pyrene (B130552) and its derivatives, with CYP1A1 and CYP1B1 being particularly important in the formation of BPDE. nih.govnih.gov Both CYP1A1 and CYP1B1 can be induced by exposure to polycyclic aromatic hydrocarbons like BaP. nih.govnih.gov
CYP1A1: This enzyme is highly active in the oxidation of BaP and its metabolites. nih.gov It plays a dual role, participating in both the formation of the proximate carcinogen, benzo[a]pyrene-7,8-dihydrodiol, and its subsequent conversion to the ultimate carcinogen, BPDE. nih.gov Interestingly, CYP1A1 can also be involved in the detoxification of BPDE. nih.gov
CYP1B1: This enzyme also plays a significant role in the bioactivation of this compound to BPDE. nih.govresearchgate.net Unlike CYP1A1, CYP1B1's primary role appears to be in the generation of the carcinogenic BPDE, with less involvement in its detoxification. nih.gov Studies have shown that CYP1B1 can significantly contribute to the metabolism of benzo[a]pyrene-7,8-dihydrodiol, with rates of total tetrol formation (indicative of diol epoxide formation) being substantial. researchgate.net The expression of CYP1B1 can be induced by BaP, and its upregulation may be influential in carcinogenesis. nih.govresearchgate.net
The relative expression levels of CYP1A1 and CYP1B1 in different tissues can influence the balance between bioactivation and detoxification, thereby affecting an individual's susceptibility to the carcinogenic effects of BaP. nih.govnih.gov
Oxidation to Benzo[a]pyrene-7,8-dione (B196088) by Aldo-Keto Reductases
An alternative pathway for the metabolism of this compound involves its oxidation by aldo-keto reductases (AKRs) to form benzo[a]pyrene-7,8-dione. acs.orgnih.gov This pathway is distinct from the P450-mediated epoxidation and represents another mechanism by which this dihydrodiol can be converted into a reactive and potentially harmful species. acs.org
Role of Aldo-Keto Reductase Isoforms
Several isoforms of the aldo-keto reductase superfamily are capable of oxidizing PAH trans-dihydrodiols. acs.org In humans, this includes AKR1A1 and members of the AKR1C subfamily (AKR1C1–AKR1C4). acs.orgnih.gov These enzymes utilize NAD(P)+ as a cofactor to catalyze the oxidation of the hydroxyl groups of benzo[a]pyrene-7,8-dihydrodiol, resulting in the formation of the corresponding o-quinone, benzo[a]pyrene-7,8-dione. acs.org The efficiency of this reaction can be influenced by the cellular redox state, specifically the ratio of NADPH to NAD+. acs.org While P450 enzymes may have a higher catalytic efficiency on a per-molecule basis, the high expression levels of certain AKR isoforms in some tissues, such as the lung, suggest they can significantly contribute to the metabolism of benzo[a]pyrene-7,8-dihydrodiol. acs.orgnih.gov
Redox Cycling and Reactive Oxygen Species Generation
Benzo[a]pyrene-7,8-dione is a redox-active molecule. acs.org It can undergo a process known as redox cycling, where it is reduced back to a semiquinone radical or a hydroquinone (B1673460) by cellular reductases, which is then rapidly auto-oxidized back to the dione. nih.gov This futile cycle consumes reducing equivalents like NADH and leads to the continuous production of reactive oxygen species (ROS), including superoxide (B77818) anion radicals and hydrogen peroxide. nih.govresearchgate.netnih.gov The generation of ROS can induce oxidative stress, leading to cellular damage, including DNA strand breaks. nih.govnih.gov This ROS-mediated damage represents an additional mechanism of toxicity for benzo[a]pyrene-7,8-dione, distinct from the direct DNA adduction caused by BPDEs. nih.gov
Phase II Conjugation of this compound Metabolites
Following Phase I metabolism, the metabolites of benzo[a]pyrene, including this compound, undergo Phase II conjugation reactions. These processes are crucial detoxification pathways that increase the water solubility of the metabolites, thereby facilitating their excretion from the body. osti.gov The primary Phase II pathways for these metabolites are glucuronidation and sulfation, mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. osti.govcapes.gov.br
Glucuronidation (UGT Activities)
Glucuronidation is a major Phase II detoxification pathway for polycyclic aromatic hydrocarbon (PAH) metabolites. osti.gov It involves the transfer of a glucuronic acid moiety from the cofactor uridine-5′-diphosphate glucuronic acid (UDPGA) to the hydroxyl groups of the dihydrodiol, a reaction catalyzed by UGT enzymes. osti.gov This conjugation significantly increases the aqueous solubility of the compound, preparing it for renal excretion. osti.gov
Several UGT isoforms have been identified as having activity towards benzo[a]pyrene dihydrodiols. Studies using cDNA-expressed human liver UGTs showed that UGT2B7 can glucuronidate benzo[a]pyrene-trans-7,8-dihydrodiol. nih.gov In contrast, UGT1*6, UGT2B10, and UGT2B11 were found to be inactive towards dihydrodiols. nih.gov Further research has highlighted the roles of multiple UGTs in the glucuronidation of the procarcinogenic (-)-benzo[a]pyrene-trans-7,8-dihydrodiol, including UGT1A1, UGT1A7, UGT1A9, and UGT1A10. nih.gov The extrahepatic enzymes UGT1A8 and UGT1A10, typically found in the aerodigestive tract, preferentially form BPD-7R-Gluc and BPD-8S-Gluc, while the liver enzymes UGT1A1 and UGT2B7 mainly produce the BPD-7S-Gluc diastereomer. nih.gov
The affinity of these enzymes for benzo[a]pyrene-trans-7,8-dihydrodiol enantiomers varies. For the (-)-enantiomer, the affinity (Km) ranking is UGT1A10 > UGT1A9 > UGT1A1 > UGT1A7. nih.gov For the (+)-enantiomer, the order is UGT1A10 > UGT1A9 > UGT2B7 ≈ UGT1A1 > UGT1A7. nih.gov In intestinal mucosa of channel catfish, microsomal glucuronidation of benzo[a]pyrene-7,8-diol showed a Vmax of 0.30 nmol mg⁻¹ min⁻¹ and a Km of 23.39 µM. nih.gov Comparative studies have shown that on a microsomal level, rats have the highest intrinsic clearance for glucuronidation of PAH diols, while humans have the lowest. osti.gov
Table 1: UGT Isoform Activity and Affinity for Benzo[a]pyrene-trans-7,8-dihydrodiol (BPD)
| UGT Isoform | Substrate Enantiomer | Products Formed | Km (Affinity) Rank | Source |
|---|---|---|---|---|
| UGT1A1 | (-)-BPD & (+)-BPD | BPD-7S-Gluc (major) | 3rd for (-)-BPD, 4th for (+)-BPD | nih.gov |
| UGT1A7 | (-)-BPD & (+)-BPD | BPD-7R-Gluc (preferred) | 4th for (-)-BPD, 5th for (+)-BPD | nih.gov |
| UGT1A8 | Not specified | BPD-7R-Gluc & BPD-8S-Gluc | Not specified | nih.gov |
| UGT1A9 | (-)-BPD & (+)-BPD | BPD-7R-Gluc (preferred) | 2nd for (-)-BPD, 2nd for (+)-BPD | nih.gov |
| UGT1A10 | (-)-BPD & (+)-BPD | BPD-7R-Gluc & BPD-8S-Gluc | 1st for (-)-BPD, 1st for (+)-BPD | nih.gov |
| UGT2B7 | (+)-BPD & trans-BPD | BPD-7S-Gluc (major) | 3rd for (+)-BPD | nih.govnih.gov |
| UGT1*6 | trans-BPD | Inactive | N/A | nih.gov |
| UGT2B10 | trans-BPD | Inactive | N/A | nih.gov |
| UGT2B11 | trans-BPD | Inactive | N/A | nih.gov |
Sulfation (SULT Activities)
Sulfation is another Phase II conjugation pathway where a sulfonate group is transferred from the donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a hydroxyl group on the substrate. nih.gov This reaction is catalyzed by cytosolic sulfotransferase (SULT) enzymes. nih.gov In general, dihydrodiol derivatives of benzo[a]pyrene show varied reactivity for sulfate (B86663) conjugation. capes.gov.br
Research indicates that benzo[a]pyrene-7,8-dihydrodiol itself is a poor substrate for sulfation. nih.gov In the intestinal mucosa of channel catfish, the Vmax for the sulfation of this dihydrodiol was found to be 0.002 nmol mg⁻¹ min⁻¹, a rate that is significantly lower than that for phenolic benzo[a]pyrene metabolites. nih.gov
However, metabolites derived from the dihydrodiol can be substrates for SULTs. Benzo[a]pyrene-7,8-catechol, which is formed from the dihydrodiol, can be sulfonated by human SULTs. nih.gov In human lung cells, SULT1A1, SULT1A3, and SULT1E1 are the primary isoforms expressed. nih.gov These enzymes catalyze the sulfonation of the catechol to form two isomeric O-monosulfate products: 8-hydroxy-benzo[a]pyrene-7-O-sulfate (M1) and 7-hydroxy-benzo[a]pyrene-8-O-sulfate (M2). nih.gov The isoforms show different product preferences: SULT1A1 exclusively forms the M1 metabolite, SULT1A3 has a strong preference for M1, and SULT1E1 produces M1 and M2 in roughly equal amounts. nih.gov
Table 2: SULT Isoform Activity on Benzo[a]pyrene-7,8-catechol
| SULT Isoform | Products Formed | Product Ratio | Source |
|---|---|---|---|
| SULT1A1 | 8-hydroxy-benzo[a]pyrene-7-O-sulfate (M1) | Forms only M1 | nih.gov |
| SULT1A3 | 8-hydroxy-benzo[a]pyrene-7-O-sulfate (M1) & 7-hydroxy-benzo[a]pyrene-8-O-sulfate (M2) | Distinct preference for M1 | nih.gov |
| SULT1E1 | 8-hydroxy-benzo[a]pyrene-7-O-sulfate (M1) & 7-hydroxy-benzo[a]pyrene-8-O-sulfate (M2) | M1 and M2 in approx. equal amounts | nih.gov |
Other Metabolic Transformations
Beyond the primary Phase II conjugation pathways, this compound can undergo several other metabolic transformations that contribute to either bioactivation or detoxification.
One of the most significant pathways is further oxidation by Phase I cytochrome P450 (CYP) enzymes, particularly CYP1A1, to form the ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). nih.govresearchgate.net Different genetic variants of CYP1A1 exhibit varying efficiencies in this conversion, which can influence individual cancer susceptibility. nih.gov For example, while the wild-type CYP1A1.1 shows the highest total rate of metabolism for the 7,8-diol, the CYP1A1.2 and CYP1A1.4 variants also produce these reactive diol epoxides. nih.gov
Another metabolic route involves the dehydrogenation of benzo[a]pyrene-7,8-diol by aldo-keto reductase (AKR) enzymes. researchgate.net This reaction forms benzo[a]pyrene-7,8-catechol, which can then enter a redox cycle with molecular oxygen to generate benzo[a]pyrene-7,8-dione (a quinone) and reactive oxygen species (ROS). researchgate.net This quinone pathway can lead to significant oxidative DNA damage. researchgate.net
Co-oxidation catalyzed by lipoxygenase represents another transformation pathway. nih.gov In the presence of linoleic acid, lipoxygenase purified from human placenta and conceptal tissues can metabolize benzo[a]pyrene-7,8-dihydrodiol into several soluble and protein-bound metabolites. nih.gov This suggests that lipoxygenase may be a major pathway for bioactivating chemicals in the intrauterine environment. nih.gov
Finally, benzo[a]pyrene-7,8-diol can lead to the formation of glutathione (B108866) (GSH) conjugates. nih.gov In isolated rat hepatocytes, the dihydrodiol is metabolized to intermediates that then conjugate with GSH. nih.gov This process is considered a detoxification step, with the rate-limiting step being the initial metabolism of the dihydrodiol to the reactive intermediates that bind to GSH. nih.gov
Molecular Mechanisms of Interaction and Cellular Consequences
DNA Adduct Formation by Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxides (BPDEs)
Benzo[a]pyrene (B130552) diol epoxides (BPDEs) are the ultimate carcinogenic metabolites of benzo[a]pyrene (BaP). iarc.frjfda-online.com These epoxides are highly reactive and can covalently bind to DNA, forming bulky adducts that distort the DNA helix. wikipedia.orgnih.gov This interaction is a critical initiating event in the multistep process of chemical carcinogenesis. nih.gov The formation of these adducts can impede DNA replication and transcription, leading to mutations if not properly repaired. researchgate.netpnas.org
The primary site of BPDE reaction with DNA is the exocyclic N2 amino group of deoxyguanosine (dG). researchgate.netnih.govresearchgate.net This reaction results in the formation of 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE-dG), which is the major DNA adduct found in most mammalian tissues exposed to BaP. nih.govresearchgate.netscienceopen.com The binding occurs at the C10 position of the BPDE molecule. nih.govresearchgate.net
The reaction between BPDE and deoxyguanosine can proceed through either cis or trans addition relative to the C9 hydroxyl group, leading to different stereoisomeric adducts. nih.gov The resulting adduct, often referred to as BPdG, is a bulky, helix-distorting lesion. nih.gov The presence of these adducts in key genes, such as tumor suppressor genes and oncogenes, is considered a crucial step in the initiation of cancer. nih.gov For instance, BPDE has been shown to preferentially form adducts at specific codons within the p53 tumor suppressor gene, which are also hotspots for mutations in lung cancers of smokers. nih.gov
Table 1: Major BPDE-Deoxyguanosine Adducts
| Adduct Name | Site of Covalent Binding | Biological Significance |
|---|---|---|
| 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE-dG) | Exocyclic N2 amino group of deoxyguanosine | Major adduct formed; distorts DNA helix, potentially leading to mutations in oncogenes and tumor suppressor genes. nih.govnih.govresearchgate.netscienceopen.com |
| (+)-trans-anti-BPDE-N2-dG | Exocyclic N2 amino group of deoxyguanosine | A specific stereoisomer that is highly mutagenic. nih.gov |
While the major DNA adducts are formed at the N2 position of guanine (B1146940), BPDEs can also react with other sites on DNA, leading to the formation of minor adducts. nih.gov These include adducts with deoxyadenosine (B7792050) (dA) at the N6 position. pnas.orgresearchgate.netnih.gov Although less frequent, these minor adducts can also contribute to the mutagenic and carcinogenic properties of benzo[a]pyrene.
The formation of these minor adducts is also dependent on the stereochemistry of the BPDE and the DNA sequence context. researchgate.net Structural studies, such as those using NMR, have shown that BPDE-dA adducts tend to be intercalated between DNA base pairs. pnas.org The characterization of these minor adducts is important for a complete understanding of the genotoxic effects of benzo[a]pyrene.
The stereochemistry of BPDE plays a profound role in its reactivity with DNA and the conformation of the resulting adducts. acs.org Benzo[a]pyrene is metabolized to four stereoisomers of BPDE, with the (+)-anti-BPDE enantiomer, specifically the (+)-(7R,8S,9S,10R) isomer, being the most tumorigenic. researchgate.netacs.org
The different isomers of BPDE exhibit distinct preferences for binding sites on DNA and result in adducts with different three-dimensional structures. For example, the (+)-trans-anti-BPDE adduct with deoxyguanosine tends to reside in the minor groove of the DNA, while the (+)-cis-BPDE-N2-dG adduct adopts a base-displaced intercalated conformation. researchgate.net This stereochemical influence extends to adducts with deoxyadenosine, where (+)- and (-)-anti-BPDE form intercalated adducts on opposite sides of the modified base. acs.org These structural differences have significant implications for how the adducts are recognized and processed by DNA repair enzymes and polymerases. researchgate.net
Cells possess several DNA repair mechanisms to counteract the damaging effects of bulky DNA adducts like those formed by BPDE. The primary pathway for the removal of these lesions is Nucleotide Excision Repair (NER). nih.govoup.comyoutube.com NER is a versatile pathway that recognizes and removes a wide variety of helix-distorting DNA damage. nih.govkarger.com
The NER process involves the recognition of the lesion, excision of a short single-stranded DNA segment containing the adduct, and synthesis of a new DNA strand to fill the gap. karger.com The efficiency of NER can be influenced by the specific structure and conformation of the BPDE adduct, as well as the surrounding DNA sequence. researchgate.net For example, some adducts may be more readily recognized and repaired than others, leading to "hotspots" for mutations at sites where repair is less efficient. nih.govresearchgate.net In human cells, the repair of BPDE-induced DNA adducts can be quite efficient, with a significant percentage of adducts being removed within hours of their formation. nih.gov
DNA Adduct Formation by Benzo[a]pyrene-7,8-dione (B196088)
In addition to the diol-epoxide pathway, benzo[a]pyrene can be metabolized to benzo[a]pyrene-7,8-dione, an o-quinone that is also capable of forming DNA adducts. nih.govoup.com This reactive metabolite can bind to DNA, primarily forming adducts with deoxyguanosine and deoxyadenosine. nih.govoup.com
Studies have shown that benzo[a]pyrene-7,8-dione reacts preferentially with deoxyguanosine. oup.comoup.com The identified adducts include a hydrated N2-deoxyguanosine adduct and a hydrated cyclic N2-deoxyguanosine adduct. nih.gov Unlike BPDE, which readily reacts with purified DNA, the reactivity of benzo[a]pyrene-7,8-dione with DNA appears to be enhanced in the presence of proteins or when using circular DNA. oup.comoup.com First-principles calculations have identified several possible covalent adducts between benzo[a]pyrene-7,8-dione and DNA, with the major adduct being a deoxyguanosine adduct. aip.orgnih.gov
RNA and Protein Adduct Formation
The reactive metabolites of benzo[a]pyrene, particularly BPDE, are not limited to reacting with DNA. They can also form covalent adducts with RNA and proteins. nih.govnih.govnih.gov
Recent research has begun to characterize BPDE adducts in RNA, specifically in transfer RNAs (tRNAs). nih.govnih.gov Studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have identified various BPDE-ribonucleoside adducts, including those with guanosine, adenosine, inosine, and methylated guanosines. nih.gov The formation of these RNA adducts has the potential to impact the structure and function of RNA molecules. nih.govnih.gov
Benzo[a]pyrene metabolites also form adducts with proteins, and these have been detected in human tissues. nih.govsigmaaldrich.com The formation of protein adducts, for example with blood proteins like albumin and globin, has been investigated as a potential biomarker of exposure to benzo[a]pyrene.
Induction of Molecular Responses and Signaling Pathways
The introduction of benzo[a]pyrene-cis-7,8-dihydrodiol and its metabolites into a biological system triggers a cascade of molecular responses and activates specific signaling pathways as the cell attempts to mitigate the damage.
Activation of Aryl Hydrocarbon Receptor (AhR) Pathway
Benzo[a]pyrene (BaP), the precursor to this compound, is known to activate the aryl hydrocarbon receptor (AhR) signaling pathway. researchgate.net This activation is a crucial early event in the metabolic processing of BaP. Upon entering the cell, BaP binds to the AhR, a ligand-activated transcription factor. This complex then translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.
A primary consequence of AhR activation is the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. nih.govnih.gov These enzymes are responsible for metabolizing BaP, including the formation of benzo[a]pyrene-7,8-dihydrodiol. Therefore, the activation of the AhR pathway by the parent compound directly leads to the production of the proximate carcinogen, this compound. Studies have shown that the upregulation of genes like AQP3 and Notch1 by BaP is dependent on AhR activation, and these genes are implicated in cancer-related signaling pathways. nih.gov
Cellular Stress Responses and Gene Expression Modulation (e.g., p53, pCHK2, Nrf2)
The presence of this compound and its highly reactive metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), induces significant cellular stress, leading to the activation of various stress response pathways and modulation of key regulatory genes.
p53 Pathway: In response to DNA damage caused by BPDE, the tumor suppressor protein p53 is activated. While total p53 levels may not change, its phosphorylation at specific sites, such as serine 15, is markedly increased. nih.gov This phosphorylation is a hallmark of p53 activation in response to DNA damage. Activated p53 can then trigger cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair. nih.gov This response is part of a DNA damage response pathway. nih.gov However, a p53-independent pathway involving the activation of the ATR/ATM/Chk1 damage checkpoint pathway and subsequent G2/M cell cycle arrest has also been observed in lung epithelial cells in response to benzo[a]pyrene-7,8-dihydrodiol. nih.gov
Checkpoint Kinase 2 (CHK2): Following DNA damage, checkpoint kinases such as Chk1 are activated. nih.gov This activation is a critical step in the signaling cascade that leads to cell cycle arrest. The activation of Chk1 is often dependent on the upstream kinases ATM and ATR, which are recruited to sites of DNA damage. nih.gov
Nrf2 Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. The metabolic activation of benzo[a]pyrene generates reactive oxygen species (ROS), which can activate the Nrf2 pathway. While direct studies on this compound's effect on Nrf2 are limited, the oxidative stress induced by its metabolism is a known activator of this pathway.
Mutagenesis Studies in Model Systems
The mutagenic properties of this compound's ultimate metabolite, BPDE, have been extensively studied in various model systems, revealing its potent ability to induce genetic alterations.
Frameshift and Point Mutations in Reporter Genes
Studies utilizing reporter genes in various cell systems have demonstrated that BPDE is a potent mutagen, capable of inducing both frameshift and point mutations. In Chinese hamster ovary (CHO) cells, exposure to BPDE resulted in mutations at the dihydrofolate reductase (dhfr) locus. nih.gov The majority of these mutations were base substitutions, with a smaller fraction being frameshift mutations. nih.gov
Mutational Spectra Analysis in Prokaryotic and Eukaryotic Cells
Detailed analysis of the types and locations of mutations induced by BPDE has provided insights into its mutagenic mechanism. In CHO cells, the predominant mutations were G•C→T•A transversions. nih.gov A significant observation was that the target guanines for these mutations were primarily located on the non-transcribed strand of the DNA. nih.gov Furthermore, there was a preference for mutations to occur at guanine residues within specific sequence contexts, particularly tandem guanines adjacent to an adenine. nih.gov These findings are consistent with the known mechanism of BPDE forming adducts predominantly at the N2 position of guanine.
| Cell Line | Gene Locus | Predominant Mutation Type | Key Findings |
| Chinese hamster ovary (CHO) | dhfr | G•C→T•A transversions | Mutations primarily at guanine bases on the non-transcribed strand. nih.gov |
| Chinese hamster ovary (CHO) | dhfr | Frameshift (-1) | Deletion of a G•C pair. nih.gov |
Analytical Methodologies and Characterization of Benzo a Pyrene Cis 7,8 Dihydrodiol and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for isolating Benzo[a]pyrene-cis-7,8-dihydrodiol and its related metabolites from intricate mixtures. The choice of chromatographic technique often depends on the sample matrix, the concentration of the analytes, and the required level of sensitivity and resolution.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of BaP metabolites. nih.govnih.gov Reverse-phase HPLC, utilizing columns like C18, is commonly employed to separate these compounds based on their hydrophobicity. nih.gov Gradient elution, typically with a mobile phase consisting of acetonitrile (B52724) and water, allows for the effective separation of a range of metabolites, from the more polar dihydrodiols to the less polar parent compound. nih.gov
Several studies have optimized HPLC methods for the analysis of BaP metabolites. For instance, a method was developed to separate BaP and six of its metabolites produced by rat hepatic microsomes using a Nucleosil® C18 reverse phase column with an acetonitrile/water gradient and UV detection at 254 nm. nih.gov This method successfully separated 3-hydroxy BaP, 9-hydroxy BaP, BaP-4,5-dihydrodiol, BaP-7,8-dihydrodiol, BaP-9,10-dihydrodiol, and BaP-diones. nih.gov In another application, HPLC was used to analyze the metabolism of BaP and BaP-7,8-dihydrodiol by different human cytochrome P450 enzymes, detecting eight major metabolites of BaP and four metabolites of the 7,8-diol. johnshopkins.edu
The versatility of HPLC allows for its coupling with various detectors, enhancing its sensitivity and specificity.
Table 1: HPLC Methods for BaP Metabolite Analysis
| Feature | Method 1 | Method 2 |
| Column | Nucleosil® C18 (250 x 4 mm, 5 µm) nih.gov | Eclipse PAH (250 mm x 4.6 mm, 5 µm) mdpi.com |
| Mobile Phase | Acetonitrile/water gradient nih.gov | Acetonitrile/water gradient mdpi.com |
| Detection | UV at 254 nm nih.gov | Fluorescence mdpi.com |
| Analytes | BaP and six metabolites nih.gov | BaP and Dibenzo[a,l]pyrene mdpi.com |
| Key Finding | Successful separation of mono- and di-hydroxylated metabolites and diones. nih.gov | Direct determination of co-eluting PAHs in a chromatographic fraction. mdpi.com |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of BaP metabolites. nih.govepa.gov To improve volatility and thermal stability, BaP derivatives often require trimethylsilylation before GC analysis. nih.gov Researchers have successfully separated seven diols and four stereoisomeric 7,8,9,10-tetraols of BaP using Dexsil-300 and OV-1 columns. nih.gov However, the separation of phenolic isomers can be more challenging. nih.gov
GC-MS offers high sensitivity and specificity, making it suitable for identifying and quantifying trace levels of BaP metabolites in various samples. epa.gov
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution due to the use of smaller particle size columns (typically <2 µm). nih.govnih.gov This technique has been successfully applied to the simultaneous determination of BaP and eight of its metabolites in biological samples like fish bile. nih.govnih.gov A UPLC method using an acetonitrile:water gradient provided baseline separation of BaP metabolites, including three BaP diones. nih.govnih.gov
The enhanced sensitivity and speed of UPLC make it a valuable tool for high-throughput analysis of BaP metabolites in both in vivo and in vitro studies. nih.govnih.govnih.gov
Spectrometric Detection Methods
Spectrometric methods are indispensable for the identification and quantification of this compound and its metabolites following chromatographic separation. These detectors provide structural information and high sensitivity.
Mass Spectrometry (MS) and Tandem MS (MS/MS)
Mass Spectrometry (MS) is a highly sensitive and specific detection method frequently coupled with both GC and LC systems for the analysis of BaP metabolites. nih.govnih.govnih.gov Electron ionization (EI) is a common ionization technique used in GC-MS for generating mass spectra of BaP derivatives. nih.govnist.gov For LC-MS, atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are often employed. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) provides even greater specificity by allowing for the fragmentation of a selected ion and the analysis of its product ions. This technique is particularly useful for the unambiguous identification of metabolites in complex matrices and for structural elucidation. nih.gov For example, LC-MS/MS has been used to characterize BPDE-RNA adducts and to develop sensitive methods for the determination of 3-hydroxybenzo[a]pyrene in urine. nih.govuzh.ch
Table 2: Mass Spectrometry Approaches for BaP Metabolite Analysis
| Technique | Ionization Source | Key Application | Reference |
| GC-MS | Electron Impact (EI) | Separation and identification of trimethylsilylated BaP diols and tetraols. nih.gov | nih.gov |
| LC-MS | Atmospheric Pressure Chemical Ionization (APCI) | Detection of BaP-metabolites in human lung cells. nih.gov | nih.gov |
| UPLC-MS | Electrospray Ionization (ESI) | Quantitation of BaP and eight of its metabolites in fish bile. nih.govnih.gov | nih.govnih.gov |
| LC-MS/MS | Electrospray Ionization (ESI) | Characterization of BPDE-RNA adducts. nih.gov | nih.gov |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive detection method for polycyclic aromatic hydrocarbons and their metabolites that possess fluorescent properties. unam.mx Many BaP metabolites, including the dihydrodiols, exhibit fluorescence, making this a suitable detection method for HPLC analysis. unam.mx The technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. mdpi.com
The selection of appropriate excitation and emission wavelengths is crucial for achieving selectivity and sensitivity. unam.mxmdpi.com For instance, in the analysis of BaP and its metabolites in microalgae cultures, different excitation and emission wavelengths were used to detect specific compounds. unam.mx While highly sensitive, fluorescence detection may not be suitable for non-fluorescent metabolites like BaP diones. nih.gov
Computational and Theoretical Investigations of Benzo a Pyrene Cis 7,8 Dihydrodiol
Molecular Docking Studies with Metabolic Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Benzo[a]pyrene-cis-7,8-dihydrodiol, docking studies are crucial for understanding how it interacts with the active sites of metabolic enzymes, which is the first step in its bioactivation to the ultimate carcinogenic form, Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). researchgate.net
Research has shown that various enzymes are involved in the metabolism of benzo[a]pyrene (B130552) (B[a]P) and its metabolites. The key enzymes include Cytochrome P450 (CYP) isoforms, particularly CYP1A1 and CYP1B1, and aldo-keto reductases (AKRs). researchgate.netnih.gov Docking studies help to elucidate the binding modes and affinities of B[a]P metabolites with these enzymes.
For instance, in silico molecular docking analysis of B[a]P and its metabolite BPDE with enzymes from Drosophila melanogaster revealed high binding affinities and significant molecular interactions within the active sites. nih.gov Specifically, stable hydrogen bonds were observed between BPDE and acetylcholinesterase (AChE). nih.gov Such studies indicate that the dihydrodiol metabolite can effectively fit into the active sites of key metabolic enzymes, a prerequisite for its subsequent epoxidation.
Studies comparing the metabolic efficiency of human CYP1A1 and its variants (CYP1A1.2 and CYP1A1.4) have demonstrated different kinetic properties for the metabolism of B[a]P-7,8-dihydrodiol. nih.gov While the wild-type enzyme (CYP1A1.1) showed the highest total rate of metabolism for the 7,8-diol, docking and kinetic studies together suggest that structural differences in the enzyme variants influence substrate binding and the rate of formation of the ultimate mutagenic species. nih.gov
| Enzyme/Enzyme Family | Interacting Compound | Key Findings from Docking/Metabolic Studies |
| Drosophila GST | Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) | High binding affinity and molecular interactions observed in the active site. nih.gov |
| Drosophila AChE | Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) | High binding affinity; formation of stable hydrogen bonds. nih.gov |
| Human Cytochrome P450 1A1 (CYP1A1.1, wild-type) | Benzo[a]pyrene-7,8-dihydrodiol | Exhibits the highest total metabolic rate for the 7,8-diol (10.4 pmol/min/pmol CYP1A1) compared to its variants. nih.gov |
| Human Cytochrome P450 1B1 (CYP1B1) | Benzo[a]pyrene-7,8-dihydrodiol | Along with CYP1A1, contributes to the formation of the reactive diol-epoxide. researchgate.net |
| Aldo-Keto Reductases (AKRs) | Benzo[a]pyrene-trans-7,8-dihydrodiol | Can compete with P450 enzymes for the dihydrodiol substrate, particularly under specific cellular redox states. nih.gov |
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical (QC) calculations are employed to investigate the electronic structure and properties of molecules, providing deep insights into their reactivity. For this compound and its metabolites, QC methods can predict which sites on the molecule are most susceptible to metabolic transformation and subsequent reaction with biological macromolecules like DNA.
The reactivity of the dihydrodiol is intrinsically linked to its conversion to the highly reactive diol epoxide, BPDE. researchgate.net Theoretical studies, often combining quantum mechanics with molecular mechanics (QM/MM), have been used to explore the excited-state dynamics and potential energy surfaces of polycyclic aromatic hydrocarbon derivatives. chemrxiv.org These calculations help to understand the electronic transitions that facilitate the epoxidation of the dihydrodiol.
For the related, well-studied benzo[a]pyrene diol epoxide (B[a]PDE), quantum chemical calculations have been used to analyze its excited states. chemrxiv.org These studies reveal that the electronic structure, particularly the arrangement of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), dictates the molecule's reactivity and fluorescence characteristics, which are probes for its interaction with DNA. chemrxiv.org By understanding the electronic properties of the parent dihydrodiol, researchers can predict its propensity to form the specific stereoisomers of BPDE that are known to be highly carcinogenic.
| Computational Method | Subject of Study | Key Findings Related to Reactivity |
| QM/MM Born-Oppenheimer Dynamics | Excited state dynamics of polycyclic aromatic hydrocarbon DNA adducts | Characterizes the complex and potentially intersecting excited state potential energy surfaces that govern photophysics and quenching mechanisms. chemrxiv.org |
| Multi-reference perturbation theory | Excited states of pyrene (B120774) (parent structure of B[a]P) | Identifies multiple important excited states (La and Lb from HOMO to LUMO and HOMO-1 to LUMO transitions) that are not strongly separated, influencing the molecule's reactivity. chemrxiv.org |
Molecular Dynamics Simulations of DNA Adducts
Once this compound is metabolized to its epoxide form (BPDE), it can covalently bind to DNA, forming DNA adducts. researchgate.net Molecular dynamics (MD) simulations are a powerful computational tool to study the structural and dynamic consequences of this binding. These simulations model the motion of atoms over time, providing a detailed view of how the DNA helix is distorted and how these distortions might interfere with DNA replication and repair processes.
MD simulations have been used to characterize the structure of DNA adducts formed from benzo[a]pyrene metabolites. chemrxiv.org These studies provide insights into how the bulky pyrene moiety of the adduct intercalates between DNA base pairs through π-stacking, causing significant distortion of the DNA double helix. wikipedia.org
Classical force field dynamics, a type of MD simulation, have been applied to systems of polycyclic aromatic hydrocarbons bound to nucleobases like guanine (B1146940). chemrxiv.org These simulations help to understand the conformational preferences of the adducts and their impact on the local DNA structure. The structural insights gained from MD simulations are critical for explaining the mutagenic potential of these adducts, as the helical distortions can lead to errors during DNA replication. chemrxiv.orgwikipedia.org
| Simulation Technique | System Studied | Key Findings |
| Classical Force Field Dynamics | Benzo[a]pyrene diol epoxide (B[a]PDE) coordinated with a guanine (dG) nucleobase. chemrxiv.org | Provides characterization of the adduct structure and its dynamics when bound to DNA. chemrxiv.org |
| Molecular Dynamics Simulations | DNA Adducts of B[a]P metabolites | Reveals distortion of the DNA double helix structure due to intercalation of the pyrene moiety between base pairs. wikipedia.org |
Structure-Activity Relationship (SAR) Modeling for Metabolites
Structure-Activity Relationship (SAR) modeling is a cornerstone of toxicology and drug discovery, aiming to link the chemical structure of a compound to its biological activity. nih.gov For the metabolites of benzo[a]pyrene, including this compound, SAR studies help to understand how variations in structure affect metabolic rates and carcinogenic potential.
The metabolic activation of B[a]P is a multi-step process involving several enzymes and producing various metabolites. researchgate.netosti.gov SAR analyses focus on comparing the activities of these different metabolites and the efficiency of various enzyme isoforms in producing them. For example, studies on different human CYP1A1 allelic variants have shown clear differences in their ability to metabolize B[a]P-7,8-dihydrodiol. nih.gov
Key findings from these comparative studies include:
The wild-type CYP1A1.1 enzyme has the highest rate of metabolizing B[a]P-7,8-dihydrodiol. nih.gov
The CYP1A1.2 variant generally exhibits lower Km values, suggesting a higher binding affinity for the substrate compared to the wild-type. nih.gov
Rare allelic variants (CYP1A1.2 and CYP1A1.4) show a statistically significant increase in the formation of diol epoxide 2, one of the ultimate carcinogenic forms. nih.gov
These findings represent a form of SAR, where small changes in the enzyme's structure (due to genetic polymorphism) lead to significant differences in metabolic activity towards the dihydrodiol substrate. This knowledge is crucial for assessing individual susceptibility to the carcinogenic effects of benzo[a]pyrene. nih.gov
| Enzyme Variant | Substrate | Km (µM) for B[a]P-7,8-diol formation | Vmax/Total Rate (pmol/min/pmol CYP1A1) for 7,8-diol metabolites |
| CYP1A1.1 (Wild-type) | Benzo[a]pyrene | 13.8 | 10.4 |
| CYP1A1.2 (I462V) | Benzo[a]pyrene | 3.5 | 7.2 |
| CYP1A1.4 (T461N) | Benzo[a]pyrene | 7.7 | 5.5 |
Environmental and Ecological Dynamics of Benzo a Pyrene Cis 7,8 Dihydrodiol
Formation and Persistence in Environmental Matrices
Benzo[a]pyrene-cis-7,8-dihydrodiol is not a primary environmental pollutant but is rather a metabolic intermediate formed from the parent compound, benzo[a]pyrene (B130552) (BaP). BaP is a high molecular weight polycyclic aromatic hydrocarbon (PAH) that is widespread in the environment due to incomplete combustion of organic materials. healthycanadians.gc.canih.gov Its formation occurs in various environmental compartments, including soil, water, and sediments, primarily through the metabolic activities of microorganisms. nih.govscribd.com
Biotransformation by Microbial Systems
Microorganisms play a crucial role in the transformation and degradation of benzo[a]pyrene and its metabolites, including this compound. This biotransformation is a key process in the natural attenuation of these hazardous compounds.
Bacterial Degradation Pathways (e.g., Mycobacterium, Bacillus, Sphingomonas)
Several bacterial genera have been identified with the capability to metabolize BaP, often initiating the process by forming dihydrodiol intermediates.
Mycobacterium species are well-documented for their ability to degrade high molecular weight PAHs. Mycobacterium vanbaalenii PYR-1, for instance, oxidizes benzo[a]pyrene at multiple positions, including the C-7,8 positions, to form benzo[a]pyrene cis-7,8-dihydrodiol. nih.govresearchgate.net This initial attack is catalyzed by dioxygenase enzymes. researchgate.net Further metabolism by Mycobacterium can lead to ring cleavage products. For example, Mycobacterium sp. strain RJGII-135 has been shown to convert benzo[a]pyrene to benzo[a]pyrene cis-7,8-dihydrodiol and subsequent ring-cleavage metabolites. nih.govijrpr.com
Bacillus species also contribute to the degradation of BaP. Bacillus subtilis BMT4i has been identified as a potent degrader, capable of utilizing BaP as a sole source of carbon and energy. scispace.comnih.gov Its metabolic pathway involves the formation of several intermediates, including this compound. scispace.comscispace.comresearchgate.netmedium.com The pathway in B. subtilis suggests the involvement of both monooxygenases and dioxygenases, leading to various hydroxylated and ring-fission products. scispace.comscispace.com
Sphingomonas species, such as Sphingomonas yanoikuyae, are also known to oxidize benzo[a]pyrene to form benzo[a]pyrene cis-7,8- and 9,10-dihydrodiols. nih.govwpmucdn.com While the initial oxidation to the dihydrodiol is a common step, the subsequent degradation pathways can vary. Some studies have identified novel ring-cleavage products in S. yanoikuyae JAR02, such as pyrene-8-hydroxy-7-carboxylic acid and pyrene-7-hydroxy-8-carboxylic acid, demonstrating a more complete degradation process. scispace.comwpmucdn.com
Table 1: Bacterial Species Involved in this compound Formation and Degradation
| Bacterial Species | Key Metabolic Action | Reference(s) |
|---|---|---|
| Mycobacterium vanbaalenii PYR-1 | Oxidizes BaP to form benzo[a]pyrene cis-7,8-dihydrodiol. | nih.govresearchgate.net |
| Mycobacterium sp. strain RJGII-135 | Transforms BaP to benzo[a]pyrene cis-7,8-dihydrodiol and ring cleavage products. | nih.govijrpr.com |
| Bacillus subtilis BMT4i | Degrades BaP via a pathway that includes the formation of this compound. | scispace.comnih.govscispace.comresearchgate.netmedium.com |
| Sphingomonas yanoikuyae | Oxidizes BaP to benzo[a]pyrene cis-7,8-dihydrodiol. | nih.govwpmucdn.com |
| Sphingomonas yanoikuyae JAR02 | Forms this compound and novel ring-cleavage metabolites. | scispace.comwpmucdn.com |
Metabolism in Non-Human Organisms (e.g., Algae, Invertebrates, Fish Models)
The metabolism of benzo[a]pyrene is not limited to microbial systems. Other non-human organisms also possess the enzymatic machinery to transform this compound.
The green alga Selenastrum capricornutum has been shown to oxidize benzo[a]pyrene, resulting in the formation of several dihydrodiols, including benzo[a]pyrene cis-7,8-dihydrodiol. nih.gov This indicates that photosynthetic organisms can also contribute to the initial transformation of BaP in aquatic environments. Studies have also suggested that a sequential treatment, where algae initially break down BaP, can enhance subsequent degradation by bacteria. researchgate.net
In aquatic invertebrates and fish, the metabolism of BaP is a significant area of study due to the potential for bioaccumulation and toxicity. epa.gov While the provided search results focus heavily on microbial degradation, the metabolic pathways in these organisms are known to involve cytochrome P450 enzymes, similar to mammals, which can lead to the formation of various dihydrodiol metabolites.
Analytical Detection in Environmental Samples
The detection and quantification of this compound in environmental samples are crucial for understanding its formation, fate, and potential impact. Various analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a commonly used method for the separation and detection of BaP metabolites. wpmucdn.com HPLC systems can be equipped with fluorescence or mass spectrometry (MS) detectors for sensitive and specific identification. researchgate.netwpmucdn.com For instance, HPLC with fluorescence detection has been used to analyze benzo[a]pyrene concentrations in degradation studies. wpmucdn.com The use of HPLC coupled with MS (LC/MS) provides the advantage of confirming the molecular weight of the metabolites, aiding in their identification. wpmucdn.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of BaP and its derivatives, often after a derivatization step to increase volatility. nih.gov This method has been utilized to identify various ring-opened and hydroxylated metabolites in bacterial degradation studies. nih.gov
The extraction of these compounds from complex environmental matrices like soil and water often involves techniques such as solid-phase extraction or liquid-liquid extraction prior to instrumental analysis. wpmucdn.com The choice of analytical method depends on the specific research question, the environmental matrix being studied, and the required sensitivity and selectivity.
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding
Benzo[a]pyrene-cis-7,8-dihydrodiol is a critical intermediate metabolite in the bioactivation of the widespread environmental carcinogen, benzo[a]pyrene (B130552) (B[a]P). nih.gov The current scientific consensus firmly establishes that B[a]P itself is not the ultimate carcinogen but requires metabolic processing within the body to exert its genotoxic effects. mdpi.com This process is primarily initiated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, which catalyze the formation of benzo[a]pyrene-7,8-epoxide. nih.govnih.gov Subsequently, the enzyme epoxide hydrolase facilitates the hydrolysis of this epoxide to form benzo[a]pyrene-7,8-dihydrodiol. nih.gov It is important to note that both cis and trans isomers of the dihydrodiol can be formed. While the trans isomer is often the focus of carcinogenic pathway studies, the cis isomer is also a recognized metabolite. nih.gov
The significance of benzo[a]pyrene-7,8-dihydrodiol lies in its role as a precursor to the ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). nih.govoup.com This conversion is also mediated by CYP enzymes. nih.gov BPDE is a highly reactive species that can form covalent adducts with DNA, leading to mutations and initiating the process of carcinogenesis. mdpi.comwikipedia.org The formation of these DNA adducts, particularly at the N2 position of guanine (B1146940), is a well-documented mechanism of B[a]P-induced cancer. wikipedia.org
Table 1: Key Enzymes in the Metabolism of Benzo[a]pyrene to this compound and its subsequent metabolites
| Enzyme Family | Specific Enzyme(s) | Role in Benzo[a]pyrene Metabolism |
| Cytochrome P450 | CYP1A1, CYP1B1 | Initial oxidation of Benzo[a]pyrene to Benzo[a]pyrene-7,8-epoxide and subsequent oxidation of Benzo[a]pyrene-7,8-dihydrodiol to Benzo[a]pyrene-7,8-diol-9,10-epoxide. nih.govnih.gov |
| Epoxide Hydrolase | Microsomal epoxide hydrolase (mEH) | Hydrolysis of Benzo[a]pyrene-7,8-epoxide to Benzo[a]pyrene-7,8-dihydrodiol. nih.govoup.com |
| Aldo-Keto Reductase | AKR1 family | Oxidation of Benzo[a]pyrene-7,8-dihydrodiol to Benzo[a]pyrene-7,8-dione (B196088). nih.govnih.gov |
Unresolved Questions and Knowledge Gaps in this compound Research
Despite the significant understanding of the role of benzo[a]pyrene-7,8-dihydrodiol in carcinogenesis, several key questions and knowledge gaps remain:
Quantitative Metabolic Fate: While the metabolic pathways are known, the quantitative distribution of this compound between the diol-epoxide and the quinone pathways in different human tissues and under various exposure scenarios is not well-defined. osti.gov This information is crucial for accurate risk assessment.
Individual Variability: The influence of genetic polymorphisms in the enzymes responsible for the formation and further metabolism of this compound (e.g., CYP1A1, CYP1B1, EPHX1, AKRs) on an individual's susceptibility to benzo[a]pyrene-induced cancers needs more in-depth investigation.
Role in Non-Genotoxic Carcinogenesis: The contribution of this compound and its metabolites to non-genotoxic mechanisms of carcinogenesis, such as alterations in cell signaling pathways and the induction of inflammatory responses, is an area that requires further exploration. nih.gov
Interaction with Other Xenobiotics: The metabolic fate and biological effects of this compound can be influenced by co-exposure to other environmental chemicals. nih.gov Understanding these interactions is essential for assessing the risks associated with complex environmental mixtures.
Methodological Advancements for Future Studies
Future research on this compound will benefit from the application and further development of advanced methodologies:
Advanced Mass Spectrometry Techniques: The use of highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods will be crucial for the accurate quantification of this compound and its various metabolites in biological samples. nih.gov This will aid in understanding its metabolic flux in different tissues and individuals.
Organoid and 3D Cell Culture Models: Human organoid and 3D cell culture systems provide more physiologically relevant models for studying the metabolism and biological effects of this compound compared to traditional 2D cell cultures. mdpi.com These models can better recapitulate the complex cellular interactions and metabolic capabilities of human tissues.
CRISPR-Cas9 Gene Editing: The application of CRISPR-Cas9 technology can be used to create cell lines with specific genetic modifications in the enzymes involved in benzo[a]pyrene metabolism. This will allow for precise investigation of the role of individual enzymes in the activation and detoxification of this compound.
Computational Modeling and Simulation: In silico approaches, such as molecular docking and quantum mechanical calculations, can provide valuable insights into the interactions of this compound with metabolic enzymes and biological macromolecules. Physiologically based pharmacokinetic (PBPK) models can also help predict its distribution and fate in the human body. osti.gov
High-Throughput Screening (HTS): HTS assays can be employed to identify compounds that modulate the metabolic pathways of this compound, potentially leading to the discovery of chemopreventive agents.
Emerging Areas of Research for this compound Studies
Several emerging research areas hold promise for advancing our understanding of this compound:
Epigenetic Modifications: Investigating how this compound and its metabolites influence epigenetic mechanisms, such as DNA methylation and histone modifications, is a growing area of interest. These epigenetic changes can play a significant role in carcinogenesis.
Microbiome-Metabolism Interactions: The role of the gut microbiome in the metabolism of benzo[a]pyrene and the potential for microbial enzymes to produce or modify this compound is an underexplored but potentially significant area of research.
Biomarkers of Exposure and Effect: The development of sensitive and specific biomarkers based on the detection of this compound or its specific metabolites in accessible biological fluids (e.g., urine, blood) could improve our ability to assess human exposure and predict cancer risk.
Developmental Toxicity: The effects of exposure to benzo[a]pyrene and the formation of this compound during critical windows of development, such as in utero and early life, on long-term health outcomes is an important area for future investigation.
Alternative Experimental Models: The use of alternative animal models, such as the fruit fly Drosophila melanogaster, is being explored to study the toxic effects of benzo[a]pyrene and its metabolites in a more cost-effective and high-throughput manner. nih.gov
Q & A
Basic Research Questions
Q. How is Benzo[a]pyrene-cis-7,8-dihydrodiol synthesized and detected in experimental systems?
- Methodological Answer :
- Synthesis : The compound is typically generated via enzymatic oxidation of benzo[a]pyrene (BaP) by cytochrome P450 1A1 (CYP1A1) to form BaP-7,8-epoxide, followed by hydrolysis via microsomal epoxide hydrolase (mEH) to yield the cis-7,8-dihydrodiol isomer .
- Detection : High-performance liquid chromatography (HPLC) with fluorescence or UV detection is commonly employed. For example, reverse-phase C18 columns and mobile phases like acetonitrile/water gradients are used to separate and quantify dihydrodiols from other BaP metabolites. Mass spectrometry (LC-MS/MS) provides structural confirmation .
Q. What experimental models are used to study the mutagenicity of This compound?
- Methodological Answer :
- Ames Test : Salmonella typhimurium strains (e.g., TA98, TA100) are exposed to the compound with metabolic activation (e.g., S9 liver homogenate) to assess frameshift or base-pair mutations. Co-treatment with inhibitors like indomethacin (to block dihydrodiol dehydrogenase) helps isolate specific mutagenic pathways .
- Mammalian Cell Assays : Hepatocytes or lung epithelial cells are treated with the dihydrodiol, followed by comet assays or γ-H2AX staining to quantify DNA strand breaks. Superoxide anion radical (O₂·⁻) production is measured via lucigenin chemiluminescence to link oxidative stress to genotoxicity .
Advanced Research Questions
Q. How do competing enzymatic pathways influence the carcinogenic potential of This compound?
- Methodological Answer :
- Dihydrodiol Dehydrogenase (DD) Pathway : DD oxidizes the dihydrodiol to benzo[a]pyrene-7,8-dione (BPQ), generating reactive oxygen species (ROS) via redox cycling. ROS-induced DNA fragmentation is assessed using agarose gel electrophoresis of plasmid DNA (e.g., φX174) treated with BPQ and NADPH/Cu²⁺. Catalase and hydroxyl radical scavengers (e.g., mannitol) mitigate damage, confirming ROS involvement .
- CYP1A1/Epoxide Hydrolase Pathway : mEH converts BaP-7,8-epoxide to the dihydrodiol, which CYP1A1 further oxidizes to the ultimate carcinogen anti-7,8-dihydrodiol-9,10-epoxide. Competitive inhibition experiments (e.g., using α-naphthoflavone for CYP1A1) and LC-MS metabolite profiling quantify pathway dominance .
Q. What role do bacterial dihydrodiols play in degrading This compound in environmental samples?
- Methodological Answer :
- Aerobic Bacterial Catabolism : Strains like Sphingomonas paucimobilis oxidize BaP to cis-dihydrodiols via dioxygenases. Stable isotope probing (SIP) with ¹³C-labeled BaP tracks incorporation into biomass, while GC-MS identifies downstream metabolites (e.g., catechols) .
- Enzyme Engineering : Heterologous expression of bacterial dihydrodiol dehydrogenases in E. coli enables kinetic studies (Km, Vmax) using NAD⁺ as a cofactor. Site-directed mutagenesis identifies residues critical for substrate specificity .
Q. How can computational models predict the metabolic fate of This compound in human tissues?
- Methodological Answer :
- In Silico Docking : Molecular docking tools (e.g., AutoDock Vina) simulate interactions between the dihydrodiol and human enzymes (CYP1A1, mEH). Binding affinity scores and catalytic site geometry (e.g., heme proximity in CYP1A1) prioritize likely metabolic routes .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Parameters like hepatic clearance rates (from microsomal incubations) and tissue partition coefficients are integrated into software (e.g., GastroPlus) to predict organ-specific accumulation and detoxification pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
